3-Methoxy-3-methylbutane-2-sulfonyl chloride

Catalog No.
S15868462
CAS No.
M.F
C6H13ClO3S
M. Wt
200.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-3-methylbutane-2-sulfonyl chloride

Product Name

3-Methoxy-3-methylbutane-2-sulfonyl chloride

IUPAC Name

3-methoxy-3-methylbutane-2-sulfonyl chloride

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

InChI

InChI=1S/C6H13ClO3S/c1-5(11(7,8)9)6(2,3)10-4/h5H,1-4H3

InChI Key

UEVDBPSZZKZIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OC)S(=O)(=O)Cl

3-Methoxy-3-methylbutane-2-sulfonyl chloride is an organic compound characterized by its molecular formula C6H13ClO3SC_6H_{13}ClO_3S and a molecular weight of 200.69 g/mol. This compound features a sulfonyl chloride functional group, which is known for its high reactivity, particularly in nucleophilic substitution reactions. The presence of the methoxy and methyl groups contributes to its unique properties and potential applications in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The sulfonyl chloride can react with various nucleophiles, such as amines, alcohols, and thiols, resulting in the formation of sulfonamides, sulfonate esters, or sulfonothioates.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to yield the corresponding sulfonic acid.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols
  • Solvents: Dichloromethane, tetrahydrofuran
  • Conditions: Typically performed at room temperature to reflux, depending on the reactivity of the nucleophile.

Major Products Formed

  • Sulfonamides: Resulting from reactions with amines.
  • Sulfonate Esters: Formed through reactions with alcohols.
  • Sulfonothioates: Produced by reactions with thiols.

While specific biological activities of 3-Methoxy-3-methylbutane-2-sulfonyl chloride are not extensively documented, compounds containing sulfonyl chloride groups are often biologically active. They may interact with various biological targets, potentially leading to therapeutic applications. For instance, related compounds have been investigated for their roles in inhibiting bacterial growth or serving as intermediates in drug synthesis .

The synthesis of 3-Methoxy-3-methylbutane-2-sulfonyl chloride typically involves the reaction of 3-methoxy-3-methylbutanol with chlorosulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. In industrial settings, similar reagents and conditions are used, often optimized for yield and purity through purification techniques such as distillation or recrystallization.

This compound has several applications across different fields:

  • Organic Synthesis: It serves as a reagent for the introduction of sulfonyl groups into various organic molecules.
  • Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its reactivity and ability to form diverse derivatives.
  • Chemical Intermediates: Acts as a precursor for synthesizing more complex molecules used in dyes, surfactants, and plant growth regulators .

Interaction studies involving 3-Methoxy-3-methylbutane-2-sulfonyl chloride focus on its reactivity with various nucleophiles and biological molecules. The sulfonyl chloride group allows for covalent bond formation with nucleophiles, leading to new compound formation. Understanding these interactions is crucial for exploring its potential applications in medicinal chemistry and material science .

Several compounds share structural characteristics with 3-Methoxy-3-methylbutane-2-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Methanesulfonyl ChlorideCH3SO2ClCH_3SO_2ClSimplest sulfonyl chloride; used to synthesize methanesulfonates.
2-(Tetrahydrofuran-3-ylmethoxymethyl)butane-1-sulfonyl chlorideC10H19ClO4SC_{10}H_{19}ClO_4SContains a tetrahydrofuran ring; notable for organic synthesis applications.
4-Methylbenzenesulfonyl ChlorideC7H9ClO2SC_7H_9ClO_2SUsed in various substitution reactions; known for its electrophilic properties.
Propanesulfonyl ChlorideC3H7ClO2SC_3H_7ClO_2SUtilized in similar reactions but has a shorter carbon chain.

These compounds exhibit varying degrees of reactivity and application potential due to differences in their structural features, making 3-Methoxy-3-methylbutane-2-sulfonyl chloride unique within this category .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

200.0273931 g/mol

Monoisotopic Mass

200.0273931 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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